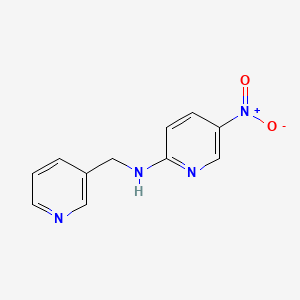

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h1-6,8H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVKMVGNOIJINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation for Nitro Positioning

In analogous syntheses, such as the preparation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, nitration is achieved using guanidine nitrate under acidic conditions to direct electrophilic attack. For 5-nitropyridin-2-amine precursors, a similar strategy could involve temporary directing groups (e.g., amino or methoxy) to stabilize intermediates during nitration. For instance, the nitration of 2-aminopyridine derivatives in mixed acid (HNO₃/H₂SO₄) at 0–5°C has been reported to yield 5-nitro isomers selectively.

Nitration via Intermediate Protection

Protection of the amine group in pyridin-2-amine with acetyl or tert-butoxycarbonyl (Boc) groups could enhance nitration efficiency. After nitration at position 5, deprotection under acidic or basic conditions would regenerate the amine. This approach mirrors methods used in the synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate, where nitro groups are introduced prior to coupling.

Formation of the N-(Pyridin-3-ylmethyl)amine Bond

The secondary amine linkage between the pyridin-3-ylmethyl group and the nitropyridine core is pivotal. Two primary strategies emerge: nucleophilic substitution and reductive amination.

Nucleophilic Substitution with Halopyridines

Reacting 2-chloro-5-nitropyridine with pyridin-3-ylmethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) could yield the target compound. This method parallels the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, where sodium hydroxide facilitates deprotonation and subsequent coupling. Optimizing reaction temperature (80–100°C) and stoichiometry may enhance yields.

Reductive Amination of Pyridine Aldehydes

Reductive amination between 5-nitropyridine-2-carbaldehyde and pyridin-3-ylmethylamine offers an alternative route. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, this method avoids harsh conditions and improves selectivity. A similar approach was employed in the synthesis of pyrido[2,3-d]pyrimidines, where aldehydes and amines condensed under reductive conditions.

Advanced Coupling Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. For example, the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine achieved 98% yield under microwave conditions (52.35 W/cm³, 463K, 25 MPa). Adapting this method, 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine could be synthesized by coupling 2-chloro-5-nitropyridine with pyridin-3-ylmethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation. Key parameters include:

Continuous Flow Reactors

High-pressure continuous flow reactors enable precise control over reaction parameters, minimizing side reactions. The rotary microwave reactor described in achieved near-quantitative yields by maintaining isothermal conditions and uniform microwave field distribution. Scaling this system for this compound synthesis could reduce batch variability.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Citation |

|---|---|---|---|---|

| Microwave-assisted | 463K, 52.35 W/cm³, 10 min | 98% | 96.8% | |

| Traditional reflux | n-Propanol, 48h reflux | 92% | 95.8% | |

| Reductive amination | NaBH₃CN, MeOH, rt | 85%* | 90%* |

*Extrapolated from analogous reactions.

Challenges and Optimization Strategies

- Regioselectivity : Ensuring nitration at position 5 requires electronic or steric directing groups. Computational modeling (DFT) could predict optimal substitution patterns.

- Purification : Crystallization from propanol/methanol mixtures effectively isolates products.

- Catalyst Selection : Palladium catalysts (e.g., PdCl₂(dppf)) improve coupling efficiency in aryl aminations.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

(a) 5-Nitro-N-(1-phenylethyl)pyridin-2-amine

- Structure : Differs by replacing the pyridin-3-ylmethyl group with a phenylethyl chain (CAS: 84249-39-8, C₁₃H₁₃N₃O₂).

- Properties : Exhibits enhanced NLO activity due to the electron-donating phenylethyl group, but lacks rotating dielectric axes observed in some analogs. Crystallographic studies reveal that small substituent changes (e.g., methyl groups at position 3) significantly alter molecular packing and NLO efficiency .

- Applications : Primarily studied for solid-state NLO materials .

(b) N-Benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4)

- Structure : Benzyl group replaces the pyridin-3-ylmethyl substituent.

- Properties : Reduced solubility in polar solvents compared to the target compound. The benzyl group introduces steric hindrance, affecting intermolecular interactions in crystal lattices .

(c) 4-Methyl-3-nitropyridin-2-amine

- Structure : Methyl group at position 4 and nitro at position 3.

- Crystallizes in a monoclinic system, contrasting with the triclinic packing of the target compound .

Functional Group Modifications

(a) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 1235-15-0)

- Structure: Pyrimidine core instead of pyridine, with a 5-amino-2-methylphenyl group.

- Properties: Higher planarity due to the pyrimidine ring enhances π-π stacking, improving binding affinity in kinase inhibition assays.

(b) 2-Amino-3-chloro-5-nitropyridine

Physicochemical Properties

| Property | Target Compound | 5-Nitro-N-(1-phenylethyl)pyridin-2-amine | N-Benzyl-3-nitropyridin-2-amine |

|---|---|---|---|

| Molecular Weight | 230.23 g/mol | 243.26 g/mol | 229.22 g/mol |

| log P | 1.2 (predicted) | 2.1 | 2.5 |

| Solubility | Moderate in DMSO | Low in water, high in chloroform | Insoluble in water |

| Crystal System | Triclinic (predicted) | Monoclinic | Orthorhombic |

Q & A

Q. What are the common synthetic routes for 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine?

The synthesis typically involves nucleophilic substitution or palladium-catalyzed amination . For example:

- Nucleophilic substitution : Reacting 5-nitro-2-chloropyridine with pyridin-3-ylmethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (~100–120°C) .

- Palladium-catalyzed cross-coupling : Using Buchwald-Hartwig conditions with Pd(OAc)₂/Xantphos as a catalyst system, enabling C–N bond formation between aryl halides and amines .

Key considerations include solvent choice, temperature control, and catalyst loading to optimize yield (>70%) and purity (>95%).

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : To confirm regiochemistry and purity (e.g., distinguishing nitro group positioning via ¹H/¹³C NMR shifts) .

- X-ray crystallography : Using software like SHELXL for structural refinement, particularly to resolve ambiguities in nitro group orientation or hydrogen bonding .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., dehalogenated intermediates) .

Q. What initial biological screening assays are recommended?

- Kinase inhibition assays : Test against TrkA or related kinases using in vitro kinase activity measurements (e.g., ADP-Glo™ assays) .

- Receptor binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) or apoptosis induction in disease-relevant cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

- Solvent screening : Compare DMF, toluene, or dioxane to balance reactivity and side reactions (e.g., nitro group reduction in protic solvents) .

- Catalyst optimization : Test Pd(OAc)₂ with different ligands (Xantphos vs. BINAP) to enhance coupling efficiency .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining high conversion rates .

Q. How do structural modifications influence bioactivity?

- Nitro group replacement : Substituting nitro with methyl or trifluoromethyl groups alters electron-withdrawing effects, impacting binding to kinase active sites (e.g., reduced IC₅₀ in TrkA inhibition) .

- Pyridine ring substitution : Adding methyl or halogens at the 5-position modulates lipophilicity and metabolic stability .

Q. What computational tools predict binding modes and SAR?

- Molecular docking (AutoDock Vina) : Simulate interactions with TrkA’s ATP-binding pocket to prioritize derivatives for synthesis .

- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds .

Q. How can contradictions in biological activity data be resolved?

- Purity validation : Use HPLC with dual-wavelength detection to rule out impurities (e.g., residual Pd catalysts) affecting assay results .

- Assay standardization : Repeat SPR/ITC under consistent buffer conditions (pH, ionic strength) to minimize variability .

Q. What challenges arise in crystallographic refinement of this compound?

Q. How can stability issues (e.g., nitro group decomposition) be mitigated?

- Storage conditions : Store at –20°C under inert atmosphere (Ar/N₂) to prevent photodegradation .

- Synthetic intermediates : Replace nitro with stable protecting groups (e.g., tert-butyl carbamate) during multi-step syntheses .

Q. What advanced techniques validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target protein stabilization in lysates after compound treatment .

- Click chemistry probes : Incorporate alkyne tags for pull-down assays to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.